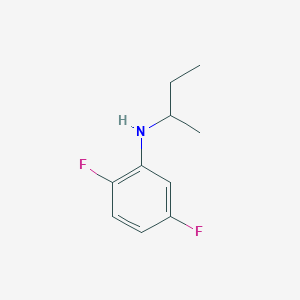

N-(butan-2-yl)-2,5-difluoroaniline

Description

Contextualization of Fluorinated Anilines in Advanced Synthetic Chemistry

The incorporation of fluorine into organic molecules has become a pivotal strategy in the development of materials and pharmaceuticals. nih.gov Approximately 20% of all pharmaceuticals and about 50% of agrochemicals are fluorinated compounds. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, and the high electronegativity of fluorine can significantly alter a molecule's physicochemical properties. nih.gov

In the context of anilines, fluorination offers several advantages:

Metabolic Stability: Introducing fluorine atoms, particularly on aromatic rings, can block sites susceptible to metabolic oxidation, a common pathway for drug degradation in the body. nih.gov

Modulation of Basicity: The electron-withdrawing nature of fluorine atoms decreases the basicity (pKa) of the aniline (B41778) nitrogen. This modification can be crucial for tuning the binding affinity of a molecule to its biological target and can improve bioavailability. nih.govnih.gov

Enhanced Binding Interactions: Fluorine can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding of a molecule to a protein receptor.

The strategic placement of fluorine atoms on the aniline ring is critical. For instance, 2,5-difluoroaniline (B146615), the core of the title compound, is a known precursor in the synthesis of various functional molecules, including those with applications in liquid crystals and as intermediates for more complex structures. sigmaaldrich.com The properties of difluorinated anilines can vary significantly based on the substitution pattern, as illustrated in the table below.

| Property | 2,5-Difluoroaniline | 2,6-Difluoroaniline |

| CAS Number | 367-30-6 sigmaaldrich.com | 5509-65-9 sigmaaldrich.com |

| Molecular Weight | 129.11 g/mol sigmaaldrich.com | 129.11 g/mol sigmaaldrich.com |

| Boiling Point | 176-178 °C sigmaaldrich.com | 51-52 °C / 15 mmHg sigmaaldrich.com |

| Melting Point | 11-13 °C sigmaaldrich.com | Not applicable (liquid at room temp) sigmaaldrich.com |

| Density | 1.288 g/mL at 25 °C sigmaaldrich.com | 1.199 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.513 sigmaaldrich.com | n20/D 1.508 sigmaaldrich.com |

This table presents a comparison of the physical properties of 2,5-difluoroaniline and its isomer, 2,6-difluoroaniline, highlighting the impact of fluorine atom positioning.

Significance of N-Substituted Anilines as Versatile Organic Intermediates and Building Blocks

N-substituted anilines are a cornerstone of synthetic organic chemistry, serving as crucial intermediates and building blocks for a vast array of more complex molecules. beilstein-journals.org The substitution at the nitrogen atom allows for the introduction of diverse functional groups and structural motifs, leading to compounds with wide-ranging applications, from pharmaceuticals to materials science. beilstein-journals.orgnih.gov

The synthesis of N-substituted anilines can be achieved through various methods, including:

Reductive Amination: The reaction of an aniline with an aldehyde or ketone in the presence of a reducing agent.

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The reaction of a sufficiently electron-poor aryl fluoride (B91410) or chloride with an amine.

These synthetic routes provide access to a wide variety of N-substituted aniline derivatives. acs.org For example, N-alkylated anthranilic acid derivatives are important intermediates in the synthesis of quinolinones. nih.gov The ability to introduce specific alkyl or aryl groups onto the aniline nitrogen is fundamental to constructing molecules with desired steric and electronic properties.

Overview of Research Perspectives and Potential Academic Contributions for N-(butan-2-yl)-2,5-difluoroaniline

While direct studies on this compound are limited, its structure suggests several avenues for future research. The molecule combines the features of a difluorinated aromatic ring with a chiral N-alkyl substituent, the (2S)- or (2R)-butan-2-yl group. nih.govnih.gov

Potential research directions could include:

Asymmetric Synthesis and Catalysis: The chiral nature of the N-(butan-2-yl) group makes this compound a potential candidate as a chiral ligand or a building block in asymmetric synthesis. The synthesis of enantiomerically pure forms of this aniline would be a primary research objective.

Medicinal Chemistry: Given the prevalence of fluorinated anilines in drug discovery, this compound could be investigated as a scaffold for novel therapeutic agents. nih.gov Its lipophilicity, conferred by the butyl group, combined with the electronic effects of the fluorine atoms, could be advantageous for designing molecules that interact with specific biological targets. For instance, fluorinated aniline moieties have been incorporated into novel insecticides targeting the ryanodine (B192298) receptor. nih.gov

Materials Science: Fluorinated anilines are precursors to polyanilines, which are conducting polymers. The specific substitution pattern of this compound could lead to polymers with unique optical or electronic properties, potentially for use in organic light-emitting diodes (OLEDs) or other electronic devices.

The synthesis of this compound would likely involve the reaction of 2,5-difluoroaniline with a suitable butan-2-yl electrophile or a reductive amination with butan-2-one. Further functionalization of the aromatic ring or modification of the N-alkyl group could provide access to a library of related compounds for screening in various applications.

Properties

Molecular Formula |

C10H13F2N |

|---|---|

Molecular Weight |

185.21 g/mol |

IUPAC Name |

N-butan-2-yl-2,5-difluoroaniline |

InChI |

InChI=1S/C10H13F2N/c1-3-7(2)13-10-6-8(11)4-5-9(10)12/h4-7,13H,3H2,1-2H3 |

InChI Key |

UVLSMGRSVYAZDL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=C(C=CC(=C1)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Butan 2 Yl 2,5 Difluoroaniline

Established and Novel Approaches to the Synthesis of Secondary Aryl Amines

The formation of a bond between an aryl group and a secondary amine is a cornerstone of modern organic synthesis. Several powerful methods have been developed to achieve this transformation efficiently.

Palladium-Catalyzed C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, stand as a premier method for the synthesis of aryl amines. researchgate.net This reaction facilitates the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. The versatility of this reaction allows for the formation of C(sp²)–N bonds with a broad range of substrates and functional group tolerance. chemrxiv.org

For the synthesis of N-(butan-2-yl)-2,5-difluoroaniline, this would involve the reaction of 2,5-difluoroaniline (B146615) with a 2-halobutane (e.g., 2-bromobutane (B33332) or 2-chlorobutane) or the coupling of sec-butylamine (B1681703) with a 1-halo-2,5-difluorobenzene. The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the catalytic cycle. Modern, sterically hindered biaryl phosphine (B1218219) ligands such as BrettPhos and RuPhos have demonstrated wide applicability and high efficiency for coupling primary and secondary amines with various aryl halides, often requiring low catalyst loadings and short reaction times. rsc.org

The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.

Table 1: Representative Conditions for Buchwald-Hartwig Amination This table presents generalized conditions based on literature for similar C-N cross-coupling reactions, as specific data for the synthesis of this compound is not readily available.

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Bromo-2,5-difluorobenzene | sec-Butylamine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | High |

| 2 | 2,5-Difluorophenyl triflate | sec-Butylamine | Pd(OAc)₂ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 80 | High |

| 3 | 1-Chloro-2,5-difluorobenzene | sec-Butylamine | Pd-G3-XPhos | LHMDS | Toluene | 110 | Moderate to High |

Data is inferred from general knowledge of Buchwald-Hartwig aminations. rsc.orgbeilstein-journals.orgsigmaaldrich.com

Reductive Amination Protocols for N-Alkylation of 2,5-Difluoroaniline

Reductive amination is a highly effective and widely used method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of this compound, this protocol would entail the reaction of 2,5-difluoroaniline with butan-2-one.

The reaction is typically carried out in the presence of a reducing agent that selectively reduces the C=N bond of the intermediate imine over the C=O bond of the starting ketone. Common reducing agents include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. nih.govresearchgate.net Recent advancements have introduced more environmentally benign and efficient catalytic systems. For instance, cobalt-containing composites have been shown to be effective for the reductive amination of aromatic aldehydes. nih.govmdpi.com Nickel-Raney catalysts have also been employed for direct reductive amination processes. researchgate.netscirp.org

The conditions for the reductive amination can be optimized by adjusting the catalyst, reducing agent, solvent, and temperature to maximize the yield of the desired secondary amine and minimize side reactions. cardiff.ac.uk

Table 2: Potential Conditions for Reductive Amination This table outlines potential conditions for the reductive amination of 2,5-difluoroaniline with butan-2-one, based on established protocols for similar substrates.

| Entry | Ketone | Amine | Reducing Agent/Catalyst | Solvent | Temp (°C) |

| 1 | Butan-2-one | 2,5-Difluoroaniline | NaBH(OAc)₃ | Dichloromethane | Room Temp |

| 2 | Butan-2-one | 2,5-Difluoroaniline | H₂ / Pd/C | Ethanol | Room Temp |

| 3 | Butan-2-one | 2,5-Difluoroaniline | H₂ / Co-DAB/SiO₂ | Toluene | 100 |

Data is inferred from general knowledge of reductive amination reactions. researchgate.netnih.gov

Direct N-Alkylation Strategies via Nucleophilic Substitution on Halides

Direct N-alkylation of an amine via nucleophilic substitution on an alkyl halide is a classical and straightforward approach to amine synthesis. In the context of producing this compound, this would involve the reaction of 2,5-difluoroaniline with a sec-butyl halide, such as 2-bromobutane or 2-iodobutane.

This Sₙ2 reaction is typically promoted by a base to neutralize the hydrogen halide formed as a byproduct and to deprotonate the aniline (B41778), increasing its nucleophilicity. Common bases include potassium carbonate, sodium carbonate, or triethylamine. The choice of solvent can also influence the reaction rate, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being effective. One of the primary challenges with this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-alkylation product. Visible-light-induced N-alkylation has emerged as a milder, metal-free alternative for certain substrates. scielo.org.mx

Stereoselective Synthesis of Chiral this compound

Since the butan-2-yl group contains a stereocenter, this compound can exist as a pair of enantiomers. The synthesis of a single enantiomer is often crucial for pharmaceutical applications and requires stereoselective methods. researchgate.netsigmaaldrich.com

Diastereoselective and Enantioselective Routes Utilizing Chiral Precursors

One of the most direct strategies for obtaining an enantiomerically enriched product is to start with a chiral precursor. This can be achieved in two primary ways for the synthesis of this compound:

Using an enantiomerically pure sec-butyl derivative: Commercially available enantiopure (R)- or (S)-2-butanol can be converted to a suitable electrophile, such as (R)- or (S)-2-bromobutane or a corresponding sulfonate ester (e.g., tosylate or mesylate). Subsequent reaction with 2,5-difluoroaniline, for example, via a direct N-alkylation or a Buchwald-Hartwig amination, would proceed with retention or inversion of configuration at the chiral center, depending on the mechanism, to yield the desired enantiomer of the final product.

Employing a chiral auxiliary: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For instance, a chiral auxiliary could be attached to the 2,5-difluoroaniline nitrogen. Subsequent alkylation with an achiral sec-butylating agent would proceed diastereoselectively, guided by the stereochemistry of the auxiliary. Finally, removal of the chiral auxiliary would yield the enantiomerically enriched this compound.

Asymmetric Catalysis in the Formation of the Butan-2-yl Moiety

Asymmetric catalysis offers an elegant and atom-economical approach to chiral compounds by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from achiral starting materials. sigmaaldrich.commatilda.science

A key strategy for the asymmetric synthesis of this compound is asymmetric reductive amination . This involves the reaction of 2,5-difluoroaniline with butan-2-one in the presence of a chiral catalyst and a reducing agent. The chiral catalyst, typically a transition metal complex with a chiral ligand, promotes the formation of one enantiomer of the imine intermediate and/or its stereoselective reduction. nih.gov Iridium-based catalysts with chiral phosphoramidite (B1245037) ligands have shown great promise in the direct asymmetric reductive amination of ketones, affording chiral amines with high enantioselectivities. researchgate.netmatilda.sciencenih.gov Ruthenium and rhodium complexes with chiral phosphine ligands are also widely used for the asymmetric hydrogenation of imines. researchgate.net

Table 3: Representative Chiral Catalysts for Asymmetric Reductive Amination This table lists examples of catalyst systems used in asymmetric reductive amination that could potentially be applied to the synthesis of chiral this compound.

| Catalyst System | Chiral Ligand Type | Metal | Typical Substrates |

| [Ir(COD)Cl]₂ / Ligand | Chiral Phosphoramidite | Iridium | Aromatic and aliphatic ketones |

| Ru(OAc)₂ / Ligand | Chiral Diphosphine (e.g., BINAP) | Ruthenium | Aryl ketones |

| [Rh(COD)₂]BF₄ / Ligand | Chiral Phosphine | Rhodium | Imines |

Data is inferred from the general literature on asymmetric catalysis. researchgate.netresearchgate.netmatilda.sciencenih.gov

The development of these advanced synthetic methodologies provides a robust toolbox for the preparation of this compound, enabling control over both the formation of the C-N bond and the stereochemistry at the chiral center.

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes.

Traditional organic syntheses often rely on volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. The exploration of solvent-free reaction conditions and the use of greener alternative solvents are key areas of green chemistry.

Solvent-Free Reactions: Performing the N-alkylation of 2,5-difluoroaniline with a suitable butan-2-yl source under solvent-free conditions is a highly desirable green approach. This can be achieved by heating the neat reactants, often in the presence of a solid-supported catalyst. This method minimizes waste and simplifies product purification.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. They are considered "designer solvents" due to their tunable physical and chemical properties. sigmaaldrich.com For the synthesis of this compound, ILs can act as both the solvent and a catalyst promoter. Their negligible vapor pressure, high thermal stability, and potential for recyclability make them attractive alternatives to VOCs. sigmaaldrich.com Studies on the N-alkylation of other anilines have shown that ionic liquids can enhance reaction rates and selectivity. organic-chemistry.org

Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) that form a eutectic with a melting point much lower than that of the individual components. csic.es They share many of the beneficial properties of ionic liquids but are often cheaper, less toxic, and more biodegradable. A mixture of choline (B1196258) chloride and lactic acid, for example, has been shown to be an effective medium for the allylic alkylation of anilines. csic.es This type of DES could potentially be applied to the synthesis of this compound.

Below is a comparative table of different reaction media:

Interactive Table: Comparison of Reaction Media for N-Alkylation| Reaction Medium | Key Advantages | Potential Challenges | Recyclability |

|---|---|---|---|

| Volatile Organic Solvents (e.g., Toluene, DMF) | Well-established, good solvating power for a wide range of reactants. | Environmental pollution, health and safety hazards, often difficult to recycle. | Low to Moderate |

| Solvent-Free | Minimizes waste, simplifies work-up, high atom economy. | May require higher temperatures, potential for solid-state reactivity issues. | Not Applicable |

| Ionic Liquids (ILs) | Negligible vapor pressure, high thermal stability, tunable properties, potential for catalyst recycling. sigmaaldrich.com | Higher cost, potential toxicity and biodegradability concerns, viscosity can be high. | High |

| Deep Eutectic Solvents (DESs) | Low cost, often biodegradable and from renewable resources, simple to prepare. csic.es | Can be sensitive to water, thermal stability may be limited compared to ILs. | High |

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comnumberanalytics.com A high atom economy is a key tenet of green chemistry. rsc.org

For the synthesis of this compound, a common route would be the nucleophilic substitution of a leaving group on a butane (B89635) derivative by 2,5-difluoroaniline. The choice of the leaving group and reaction type significantly impacts the atom economy.

Illustrative Atom Economy Calculation:

Let's consider two hypothetical pathways for the synthesis of this compound:

Pathway A (Substitution with 2-bromobutane): C₆H₅F₂N + C₄H₉Br → C₁₀H₁₃F₂N + HBr

Pathway B (Reductive Amination with Butan-2-one): C₆H₅F₂N + C₄H₈O + H₂ → C₁₀H₁₃F₂N + H₂O

The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Interactive Table: Atom Economy of Hypothetical Synthetic Pathways

| Pathway | Reactants | Desired Product | By-product(s) | % Atom Economy |

|---|---|---|---|---|

| A | 2,5-Difluoroaniline (129.11 g/mol) + 2-Bromobutane (137.02 g/mol) | This compound (185.22 g/mol) | HBr (80.91 g/mol) | 69.8% |

| B | 2,5-Difluoroaniline (129.11 g/mol) + Butan-2-one (72.11 g/mol) + H₂ (2.02 g/mol) | This compound (185.22 g/mol) | H₂O (18.02 g/mol) | 91.2% |

As the table illustrates, the reductive amination pathway (Pathway B) exhibits a significantly higher atom economy as the only by-product is water. Addition reactions, cycloadditions, and certain rearrangements are examples of reactions that can have 100% atom economy. nih.gov

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and enable more atom-economical pathways. The development of recyclable catalysts is particularly important for sustainable synthesis. For the N-alkylation of 2,5-difluoroaniline, several types of recyclable catalytic systems could be employed.

Heterogeneous Catalysts: Solid-supported catalysts, where the active catalytic species is immobilized on an inert support (e.g., silica, alumina, carbon, or polymers), are highly advantageous for their ease of separation from the reaction mixture and potential for reuse. Palladium or ruthenium nanoparticles supported on materials like activated carbon or metal oxides have been shown to be effective for N-alkylation reactions. researchgate.net

Magnetic Nanoparticles as Catalyst Supports: A more advanced approach involves using magnetic nanoparticles (e.g., magnetite, Fe₃O₄) as the catalyst support. This allows for the simple and efficient recovery of the catalyst using an external magnet, eliminating the need for filtration. Ruthenium impregnated on magnetite has been reported as a recyclable catalyst for the N-alkylation of various amines with alcohols. csic.es

Homogeneous Catalysts with Recyclable Features: While homogeneous catalysts often exhibit higher activity and selectivity, their separation from the product can be challenging. Strategies to overcome this include the use of catalysts dissolved in ionic liquids, which can be separated from the product phase and reused. Pincer complexes of non-noble metals like manganese have also been developed for the selective N-alkylation of anilines with alcohols and offer potential for recycling. nih.gov

Interactive Table: Recyclable Catalytic Systems for N-Alkylation of Aromatic Amines

| Catalyst Type | Example | Advantages | Separation Method |

|---|---|---|---|

| Heterogeneous Catalyst | Palladium on Activated Carbon (Pd/C) | Robust, commercially available, easy to handle. researchgate.net | Filtration |

| Magnetic Nanoparticle Supported Catalyst | Ruthenium on Magnetite (Ru/Fe₃O₄) | Facile separation with an external magnet, high surface area. csic.es | Magnetic Decantation |

| Homogeneous Catalyst in Biphasic System | Iridium-NHC complex in an Ionic Liquid | High activity and selectivity, catalyst confined to the ionic liquid phase. rsc.org | Phase Separation |

| Homogeneous Pincer Complex | Manganese-PNP Pincer Complex | Use of earth-abundant metal, high selectivity for mono-alkylation. nih.gov | Potential for extraction or precipitation |

Mechanistic Elucidation of Key Synthetic Pathways to this compound

Understanding the reaction mechanism is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. For the synthesis of this compound, two primary mechanistic pathways are plausible depending on the chosen synthetic route.

The formation of this compound via the reaction of 2,5-difluoroaniline with a butan-2-yl halide likely proceeds through a nucleophilic aromatic substitution (SₙAr) or a direct nucleophilic substitution (Sₙ2) at the butyl group. Given the electron-withdrawing nature of the fluorine atoms, the aromatic ring is activated towards nucleophilic attack, making the SₙAr mechanism a possibility if a suitable leaving group is on the ring. However, a more common approach is the N-alkylation of the aniline, which would follow an Sₙ2 pathway.

In a typical SₙAr reaction, the rate-determining step is often the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The transition state leading to this intermediate would involve the partial formation of the new C-N bond and the localization of negative charge on the aromatic ring, which is stabilized by the electron-withdrawing fluorine atoms.

For an Sₙ2 reaction at the secondary carbon of the butan-2-yl group, the transition state would involve the simultaneous formation of the N-C bond and breaking of the C-X (where X is a halide) bond. The geometry at the carbon atom would be trigonal bipyramidal.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these transition states and calculating their energies, providing insights into the reaction barriers and the influence of substituents and solvents.

Kinetic studies provide quantitative data on reaction rates and how they are affected by factors such as reactant concentrations, temperature, and the presence of a catalyst. While no specific kinetic data for the formation of this compound has been found in the literature, general principles can be applied.

The rate of an N-alkylation reaction is typically dependent on the concentration of both the aniline and the alkylating agent. The reaction rate can be expressed by a rate law, for example:

Rate = k[C₆H₅F₂N]ⁿ[C₄H₉X]ᵐ

where k is the rate constant, and n and m are the reaction orders with respect to each reactant. For a simple bimolecular reaction, n and m would both be 1.

By systematically varying the concentrations of the reactants and monitoring the formation of the product over time (e.g., using chromatography or spectroscopy), the rate constant and reaction orders can be determined. The effect of temperature on the rate constant can be analyzed using the Arrhenius equation to determine the activation energy of the reaction, which is a measure of the energy barrier that must be overcome for the reaction to occur. Such studies are crucial for scaling up a synthesis from the laboratory to an industrial process.

Chemical Reactivity and Transformation Mechanisms of N Butan 2 Yl 2,5 Difluoroaniline

Electrophilic Aromatic Substitution on the 2,5-Difluorophenyl Moiety

The introduction of new substituents onto the 2,5-difluorophenyl ring is a key class of reactions for this molecule. The outcome of these electrophilic aromatic substitution (EAS) reactions is dictated by the directing effects of the incumbent substituents: the N-substituted amino group and the two fluorine atoms.

The regiochemical outcome of any electrophilic aromatic substitution reaction on N-(butan-2-yl)-2,5-difluoroaniline is a result of the combined electronic effects of the N-(butan-2-yl)amino group and the two fluorine atoms.

N-(butan-2-yl)amino Group : This group is a powerful activating substituent. The nitrogen atom's lone pair of electrons can be donated into the benzene (B151609) ring through resonance, significantly increasing the electron density at the ortho and para positions. byjus.com This makes the ring much more reactive towards electrophiles than benzene itself and strongly directs incoming electrophiles to these positions. byjus.combyjus.com

Fluorine Atoms : Fluorine is an unusual substituent in the context of EAS. Due to its high electronegativity, it withdraws electron density from the ring via the inductive effect, which deactivates the ring towards electrophilic attack. However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring through resonance, directing incoming electrophiles to the ortho and para positions. The inductive deactivation effect is generally stronger than the resonance directing effect, making fluoroarenes less reactive than benzene but still ortho-, para-directing. libretexts.org

In this compound, the positions ortho to the amino group are C6 and the blocked C2. The position para to the amino group is C4. The fluorine at C2 deactivates its ortho positions (C1, C3), and the fluorine at C5 deactivates its ortho positions (C4, C6). Therefore, a complex interplay of activating and deactivating effects governs the final substitution pattern. The strongly activating amino group will primarily direct substitution to the C4 and C6 positions. However, these positions are also deactivated by the fluorine at C5. The outcome will depend on the specific reaction conditions and the nature of the electrophile.

Table 1: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

| -NH(butan-2-yl) | C1 | Weakly Withdrawing | Strongly Donating | Activating | Ortho, Para |

| -F | C2 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

| -F | C5 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

These classic electrophilic aromatic substitution reactions can be applied to this compound, though they require careful control to achieve desired outcomes.

Halogenation : The reaction of aniline (B41778) with bromine water is typically rapid, leading to the formation of a 2,4,6-tribromoaniline (B120722) precipitate. byjus.com Given the high activation provided by the amino group in this compound, halogenation with reagents like Br₂ or Cl₂ is expected to be vigorous. To achieve mono-substitution, milder conditions or protection of the amino group may be necessary. byjus.com Protection, for instance by acetylation, moderates the activating effect of the amino group, allowing for more controlled substitution. wikipedia.org Regioselective halogenation can also be achieved using specific reagent systems like N-halosuccinimides in fluorinated alcohols. nih.gov

Nitration and Sulfonation : These reactions are typically carried out in strong acidic media (e.g., HNO₃/H₂SO₄ for nitration, fuming H₂SO₄ for sulfonation). masterorganicchemistry.comunacademy.com Under these conditions, the basic nitrogen atom of the amine is protonated to form an anilinium ion (-NH₂R⁺). byjus.comwikipedia.org This protonated group is strongly deactivating and a meta-director. libretexts.orgmasterorganicchemistry.com Therefore, direct nitration or sulfonation of this compound would likely lead to substitution at the C3 position (meta to the anilinium ion). To achieve substitution at the positions activated by the amine (C4, C6), the amino group must be protected prior to the reaction, typically by converting it to an amide (e.g., an acetanilide). The protecting group can then be removed by hydrolysis after the substitution step. wikipedia.org

Nucleophilic Reactivity at the Secondary Amine Center

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile. byjus.comchemguide.co.uk This allows it to react with a variety of electrophilic species.

Acylation : Secondary amines readily react with acylating agents such as acyl chlorides and acid anhydrides in nucleophilic acyl substitution reactions to form N,N-disubstituted amides. chemguide.co.ukpressbooks.pub For example, this compound would react with ethanoyl chloride in a vigorous reaction to yield N-(butan-2-yl)-N-(2,5-difluorophenyl)ethanamide. chemguide.co.uk These reactions are often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. libretexts.org

Alkylation : The alkylation of secondary amines with alkyl halides can be complex. The initial reaction forms a tertiary amine. However, the resulting tertiary amine is also nucleophilic and can compete with the starting secondary amine for the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. chemguide.co.uk This can result in a mixture of products. chemguide.co.uk Modern methods, such as those using N-aminopyridinium salts, have been developed to achieve selective monoalkylation and avoid overalkylation. acs.org

The nucleophilic character of the secondary amine is central to the synthesis of several important functional groups.

Amides : As discussed above, acylation provides a direct route to N,N-disubstituted amides.

Ureas : N,N'-disubstituted ureas are a significant class of compounds, with many exhibiting important biological activity, as seen in kinase inhibitors like Sorafenib. asianpubs.org The most common method for preparing unsymmetrical ureas involves the reaction of an amine with an isocyanate. asianpubs.orgwikipedia.org Thus, this compound can react with an aryl or alkyl isocyanate (R-N=C=O) to form a corresponding N,N'-disubstituted urea (B33335). wikipedia.org Alternatively, reactions with phosgene (B1210022) or its safer equivalents like triphosgene (B27547) can first form a carbamoyl (B1232498) chloride intermediate, which then reacts with another amine. asianpubs.orgwikipedia.org

Carbamates : The reaction of the amine with phenyl carbamates in a solvent like dimethyl sulfoxide (B87167) (DMSO) can generate new urea derivatives under mild conditions. google.com Carbamates can also be formed through other standard synthetic routes.

Table 2: Examples of Nucleophilic Reactions at the Amine Center

| Reactant | Reagent Type | Product Functional Group | General Reaction |

| This compound | Acyl Chloride (RCOCl) | Amide | R'-NH-R'' + RCOCl → R'-N(R'')-COR + HCl |

| This compound | Alkyl Halide (R-X) | Tertiary Amine | R'-NH-R'' + R-X → R'-N(R'')(R)-H⁺X⁻ |

| This compound | Isocyanate (R-NCO) | Urea | R'-NH-R'' + R-NCO → R'-N(R'')-C(O)NH-R |

Metal-Mediated and Organocatalytic Transformations Involving this compound

Modern synthetic chemistry offers a range of catalytic methods where this compound could serve as a key substrate.

Metal-Mediated Transformations : Transition-metal catalysis is a cornerstone of modern synthesis. This compound could participate in several such reactions. For example, palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are standard methods for forming C-N bonds, suggesting that this aniline could be synthesized from 1-bromo-2,5-difluorobenzene or could itself be a coupling partner in other transformations. While aryl fluorides are generally less reactive in cross-coupling than other aryl halides, specific catalysts have been developed for C-F bond activation. nih.gov Furthermore, the nitrogen atom could coordinate to a metal center, influencing its catalytic activity or participating in directed C-H activation reactions. The field of transition-metal-catalyzed reactions involving fluorinated compounds is rapidly expanding. nih.gov

Organocatalytic Transformations : Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Anilines are common participants in these transformations. For instance, this compound could act as a nucleophile in organocatalytic conjugate additions or α-arylations of carbonyl compounds. nih.govcapes.gov.br In reactions catalyzed by N-heterocyclic carbenes (NHCs), the aniline could potentially react with intermediates like the Breslow intermediate. acs.org The combination of electrochemistry and organocatalysis has also opened new pathways for the functionalization of electron-rich aromatic compounds like anilines. capes.gov.br

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) Involving Aryl Halide Precursors

The fluorine atoms on the aniline ring, while generally less reactive than heavier halogens in catalytic cross-coupling reactions, can be activated under specific conditions. More commonly, the difluoroaniline scaffold itself is assembled or modified using a precursor halogen (e.g., bromine or iodine) at the 2 or 5 position, which is then displaced in a cross-coupling reaction prior to or after the introduction of the N-(butan-2-yl) group. Palladium-catalyzed cross-coupling reactions are fundamental tools for creating carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate. While direct coupling of aryl fluorides is challenging, it is not impossible. However, it is more synthetically practical to consider the coupling of a bromo- or iodo-difluoroaniline derivative with a boronic acid. For instance, a hypothetical precursor like N-(butan-2-yl)-2,5-difluoro-4-iodoaniline could readily undergo Suzuki coupling. Research on similar systems, such as iodo(difluoroenol) derivatives, has shown broad success with various potassium trifluoroborate partners. nih.gov Nickel catalysis is also emerging as a powerful alternative for coupling with less reactive electrophiles like aliphatic alcohol derivatives. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This method is highly effective for aryl iodides, bromides, and triflates. mdpi.com The synthesis of this compound could involve a Heck reaction to introduce a vinyl group onto a difluoroaniline core, or conversely, use a pre-functionalized vinylaniline derivative. The reaction's utility is demonstrated in the arylation of cyclic olefins like 2,3-dihydrofuran. nih.gov

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org It is a cornerstone for synthesizing arylalkynes. nih.gov The reactivity of the halide is crucial, following the trend I > OTf > Br > Cl. youtube.com A precursor such as 5-bromo-2-fluoroaniline (B1303259) could be coupled with an alkyne, followed by N-alkylation to yield a derivative of the target compound.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgyoutube.com This reaction is notable for its ability to form bonds between various hybridized carbon atoms. wikipedia.org The synthesis of complex molecules often utilizes this method. For example, a difluoro-iodophenyl precursor could be coupled with an organozinc reagent to build a more complex carbon skeleton before or after the introduction of the sec-butylamine (B1681703) moiety. nih.govrsc.org

| Cross-Coupling Reaction | Typical Electrophile | Typical Nucleophile | Catalyst System | Key Features |

| Suzuki-Miyaura | Aryl/Vinyl Halide (I, Br), Triflate | Organoboron (e.g., boronic acid) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Tolerant of many functional groups; forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. nih.gov |

| Heck (Mizoroki-Heck) | Aryl/Vinyl Halide (I, Br), Triflate | Alkene | Pd(0) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Forms a substituted alkene; often highly stereoselective. wikipedia.orgorganic-chemistry.org |

| Sonogashira | Aryl/Vinyl Halide (I, Br) | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base | Synthesis of aryl- and vinyl-alkynes. wikipedia.orgnih.gov |

| Negishi | Aryl/Vinyl/Alkyl Halide | Organozinc Compound | Pd(0) or Ni(0) complex | High reactivity and functional group tolerance; moisture sensitive. wikipedia.orgyoutube.com |

C-H Activation and Functionalization Strategies Adjacent to the Amine or on the Aryl Ring

Direct C-H activation offers a more atom-economical approach to functionalization, avoiding the need for pre-halogenated substrates.

Adjacent to the Amine (α-C-H Functionalization): The C-H bonds on the sec-butyl group, specifically the one at the carbon attached to the nitrogen, are potential sites for functionalization. The amine group can act as a directing group for metallation. Recent studies have demonstrated the conversion of α-C-H bonds of N-alkylamines into new C-C bonds, such as C-alkynyl bonds, through cooperative Lewis acid and organocopper catalysis, without the need for an external oxidant. nih.gov This strategy could allow for the direct modification of the N-(butan-2-yl) moiety.

On the Aryl Ring: The directing effect of the N-(butan-2-yl)amino group strongly favors functionalization at the ortho position (C6). However, this position is already occupied by a fluorine atom. The other ortho position (C3) is sterically more accessible. The fluorine atoms themselves have a deactivating effect on the ring but can participate in or direct metallation. Nickel-catalyzed C-H alkylation has been shown to be effective for aniline derivatives, often proceeding via a cyclometalated intermediate. nih.gov For instance, N-pyrimidylanilines undergo ortho-C-H alkylation with nickel catalysts. nih.gov This suggests that with an appropriate directing group strategy, C-H functionalization at the C3 or C6 positions of this compound could be achieved.

Potential Role as a Chiral Ligand Precursor or Organocatalyst in Asymmetric Synthesis

The presence of a chiral center in the N-(butan-2-yl) group makes this compound a valuable candidate for applications in asymmetric synthesis.

Chiral Ligand Precursor: Chiral ligands are essential for enantioselective transition metal catalysis. This aniline derivative could be elaborated into more complex phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands. The inherent chirality of the sec-butyl group can induce asymmetry in the catalytic pocket of a metal complex, enabling the stereoselective synthesis of chiral products. The electronic properties of the difluorinated aryl ring would also modulate the electronic character of the resulting ligand, influencing catalytic activity and selectivity.

Organocatalysis: Chiral amines are a cornerstone of organocatalysis, a field that uses small organic molecules to catalyze chemical reactions. researchgate.netumb.edu They can activate substrates by forming chiral iminium ions or enamines. nih.gov this compound, as a chiral secondary amine, could potentially catalyze reactions such as asymmetric Michael additions, aldol (B89426) reactions, or Diels-Alder reactions. The fluorine atoms would influence the basicity and nucleophilicity of the amine, potentially tuning its catalytic performance. The development of chiral organocatalysts from readily available materials is a significant area of research. nih.gov

Oxidative and Reductive Transformations of the Aniline Core

The aniline core is susceptible to both oxidation and reduction, leading to a variety of functional group transformations.

Investigation of Oxidation Pathways Leading to Quinone Imines or Nitroso Compounds

The oxidation of anilines can yield several products depending on the oxidant and reaction conditions. N-alkylanilines can be oxidized to form quinone imines. researchgate.netrsc.org This transformation is significant as quinone imines are reactive electrophiles. The oxidation of substituted anilines, such as 2,5-dimethoxy-4-tert-butylaniline, with reagents like silver oxide or potassium ferricyanide (B76249) has been shown to produce N-aryl-p-quinone imines among other products. rsc.orgcsu.edu.aursc.orgcsu.edu.au The bioactivation of some alkylanilines may also proceed through an oxidation pathway to form quinone imines. researchgate.net While the formation of nitroso compounds is another possible oxidation pathway for anilines, the generation of quinone imines is a well-documented transformation for N-substituted anilines.

Studies on Reductive Dehalogenation and Aromatic Ring Reduction

Reductive Dehalogenation: The fluorine-carbon bond is strong, but reductive dehalogenation can be achieved under specific conditions. This process involves the removal of a halogen atom and its replacement with a hydrogen atom. epa.gov In environmental contexts, anaerobic microorganisms have been shown to reductively dehalogenate dichloroanilines. nih.govnih.gov Chemical methods, such as catalytic hydrogenation with a palladium catalyst or the use of potent reducing agents, could potentially achieve the selective removal of one or both fluorine atoms from this compound. This process is often driven by the release of steric strain and the formation of a more stable C-H bond. This dehalogenation can occur through mechanisms like hydrogenolysis. youtube.comyoutube.com

Aromatic Ring Reduction: The complete reduction of the aniline aromatic ring would yield a chiral disubstituted cyclohexylamine (B46788) derivative. This transformation significantly increases the molecule's three-dimensionality (sp³ character), which can be a desirable feature in medicinal chemistry. researchgate.net Methods for aromatic ring reduction include high-pressure catalytic hydrogenation using catalysts like rhodium or ruthenium on a support, or Birch reduction using dissolving metals (e.g., sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source). These methods could provide access to novel, saturated scaffolds derived from this compound.

Computational and Theoretical Investigations of N Butan 2 Yl 2,5 Difluoroaniline

Electronic Structure and Bonding Analysis

Quantum chemical calculations, typically performed using Density Functional Theory (DFT) or other ab initio methods, provide a detailed picture of the electronic distribution within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is primarily localized on the electron-rich 2,5-difluoroaniline (B146615) ring, specifically on the nitrogen atom and the aromatic system. This indicates that this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed more over the aromatic ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

The electron density distribution further elucidates the electronic landscape. Regions of high electron density are concentrated around the electronegative fluorine and nitrogen atoms, as well as within the C-C and C-N bonds. The aromatic ring exhibits a delocalized electron cloud, characteristic of such systems.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. The MEP for N-(butan-2-yl)-2,5-difluoroaniline would show negative potential (red and yellow regions) around the fluorine and nitrogen atoms, indicating their electron-rich nature and suitability for interacting with electrophiles or forming hydrogen bonds. The hydrogen atom of the N-H group would exhibit a positive potential (blue region), making it a potential hydrogen bond donor.

Table 1: Calculated Electronic Properties of this compound Hypothetical data based on theoretical principles.

| Parameter | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.5 D |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides a quantitative description of bonding in terms of Lewis-type structures and allows for the investigation of delocalization effects through donor-acceptor interactions.

For this compound, NBO analysis would reveal the hybridization of the atoms. The nitrogen atom is expected to have a hybridization state between sp² and sp³, reflecting a partial planarization due to the involvement of its lone pair in resonance with the aromatic ring. The carbon atoms of the benzene (B151609) ring are sp² hybridized, while the carbons of the butan-2-yl group are sp³ hybridized.

The key donor-acceptor interactions involve the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The most significant of these is the interaction between the lone pair of the nitrogen atom (nN) and the antibonding π* orbitals of the aromatic ring (πC-C). This nN → πC-C delocalization contributes to the stability of the molecule and influences the geometry around the nitrogen atom. Other notable interactions would include hyperconjugative effects from the C-H bonds of the butan-2-yl group to adjacent antibonding orbitals.

Table 2: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compound Hypothetical data based on theoretical principles.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| n(N) | π(C1-C6) | 35.2 |

| n(N) | π(C2-C3) | 15.8 |

| σ(C-H) | σ*(N-Calkyl) | 5.1 |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butan-2-yl group and its attachment to the aniline (B41778) nitrogen atom give rise to multiple possible conformations for this compound.

A potential energy surface (PES) scan is a computational method used to explore the different conformations of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. For this compound, the key dihedral angles to investigate are those around the Caryl-N bond and the N-Calkyl bond.

The rotation around the Caryl-N bond would likely show a relatively high energy barrier due to the partial double bond character resulting from the nN → π*C-C delocalization. The rotation around the N-Calkyl bond would lead to different staggered and eclipsed conformations of the butan-2-yl group relative to the aniline plane. The PES scan would identify the global minimum energy conformation, representing the most stable structure, as well as other local minima corresponding to other stable rotational isomers.

The conformational preferences of the butan-2-yl group are governed by a balance of steric and electronic effects. Steric hindrance between the ethyl and methyl substituents of the butan-2-yl group and the hydrogen atom at position 6 of the difluoroaniline ring will be a major factor in determining the most stable conformer. The conformation that minimizes these steric clashes will be energetically favored.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by locating and characterizing transition states. For this compound, potential reactions could include electrophilic aromatic substitution, N-alkylation, or oxidation.

By modeling the reaction pathway, the structures of the transition states can be determined. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in the reaction rate.

For example, in an electrophilic aromatic substitution reaction, the calculations would model the approach of an electrophile to the aromatic ring, the formation of the sigma complex (a key intermediate), and the subsequent loss of a proton to restore aromaticity. The calculations would identify the most likely site of substitution, which is influenced by the directing effects of the amino and fluoro substituents. The transition state for the formation of the sigma complex would be characterized, and its energy would provide insight into the feasibility of the reaction.

Computational Modeling of Proposed Synthetic Pathways for this compound

A comprehensive computational model for the synthesis of this compound has not been documented in existing research. The synthesis would likely involve the N-alkylation of 2,5-difluoroaniline with a suitable butan-2-yl electrophile, such as 2-bromobutane (B33332) or 2-iodobutane, or a reductive amination of 2,5-difluoroaniline with butan-2-one.

Computational modeling of these proposed pathways would typically involve:

Reactant and Product Optimization: Determining the lowest energy geometries of the starting materials (2,5-difluoroaniline and the butan-2-yl source), and the product (this compound).

Transition State Searching: Identifying the highest energy point along the reaction coordinate for each elementary step.

Frequency Calculations: To confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to calculate zero-point vibrational energies (ZPVE).

Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the identified transition state connects the correct reactants and products.

Without specific studies, any data table of calculated energies for these pathways would be purely hypothetical.

Elucidation of Elementary Steps and Energy Barriers in Chemical Transformations Involving the Compound

Detailed elucidation of the elementary steps and the associated energy barriers for chemical transformations involving this compound is not available in the current body of scientific literature. Such studies would be crucial for understanding the kinetics and mechanism of its formation and subsequent reactions.

For a hypothetical N-alkylation reaction, the elementary steps would likely involve the nucleophilic attack of the nitrogen atom of 2,5-difluoroaniline on the electrophilic carbon of the butan-2-yl halide, proceeding through a transition state to form the final product. Computational chemistry could provide the activation energy for this step, offering insights into the reaction rate.

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical investigations are a powerful tool for understanding the relationship between the structure of a molecule and its chemical reactivity. However, specific studies deriving these relationships for this compound are not currently published.

Derivation of Quantum Chemical Descriptors (e.g., Fukui functions, Average Local Ionization Energies) for Reactivity Prediction

No published research has focused on the derivation of quantum chemical descriptors for this compound. These descriptors, derived from the electron density and molecular orbitals of the compound, are instrumental in predicting its reactivity.

Fukui Functions (f(r)) : These functions indicate the propensity of a site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. For this compound, one would expect the nitrogen atom to have a high value for the Fukui function corresponding to nucleophilic attack (f+(r)), indicating its basicity. The aromatic ring positions would have varying Fukui function values, suggesting preferred sites for electrophilic substitution.

Average Local Ionization Energies (ALIE) : This descriptor provides a measure of the energy required to remove an electron from a specific point in the space of a molecule. Lower ALIE values on the nitrogen atom would further support its role as a primary site for electrophilic attack.

A hypothetical data table for these descriptors would require dedicated quantum chemical calculations.

Correlation with Experimental Reaction Outcomes (e.g., regioselectivity, kinetic rates)

Due to the lack of both theoretical calculations and experimental studies on the reactivity of this compound, no correlations between quantum chemical descriptors and experimental outcomes can be drawn at this time. Future research in this area would be highly valuable. For instance, calculated Fukui functions could be correlated with the observed regioselectivity of electrophilic aromatic substitution reactions on the difluorophenyl ring. Similarly, calculated activation energies for its formation could be compared with experimentally determined kinetic rates.

Role of N Butan 2 Yl 2,5 Difluoroaniline As a Key Building Block in Advanced Organic Synthesis

Precursor for the Synthesis of Novel Heterocyclic Systems

The unique combination of functional groups in N-(butan-2-yl)-2,5-difluoroaniline provides a versatile platform for the synthesis of a wide array of heterocyclic compounds. The nucleophilic nitrogen atom and the activated aromatic ring can participate in various cyclization reactions to form fused ring systems of significant medicinal and material science interest.

The synthesis of quinolines, indoles, and benzodiazepines often relies on the use of substituted anilines. The difluoro substitution pattern of this compound can impart unique properties to the resulting heterocyclic products, such as enhanced metabolic stability and altered lipophilicity, which are desirable in medicinal chemistry.

Quinolines: The Friedländer annulation is a classical and widely used method for quinoline (B57606) synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this compound itself is not a direct precursor in the traditional Friedländer synthesis, it can be readily converted into a suitable 2-aminoaryl ketone derivative. For instance, acylation of the aniline (B41778) followed by a Fries rearrangement or a directed ortho-metalation-acylation sequence could introduce the necessary carbonyl group. Subsequent condensation with an α-methylene ketone or aldehyde would then yield a highly substituted quinoline. The presence of the N-butan-2-yl group would direct the cyclization and result in a specific regioisomer.

| Reaction Type | Reactants | Potential Product | Key Features |

| Friedländer Annulation | N-(butan-2-yl)-2-amino-5-fluorobenzoyl derivative and an α-methylene carbonyl compound | N-(butan-2-yl)-poly-substituted-fluoroquinoline | High degree of substitution, potential for chirality transfer. |

| Skraup Synthesis | This compound, glycerol, sulfuric acid, and an oxidizing agent | Substituted fluoroquinoline | Harsh reaction conditions, potential for complex product mixtures. |

Indoles: The Fischer indole (B1671886) synthesis is a prominent method for constructing the indole nucleus, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. This compound can be converted to the corresponding N-(butan-2-yl)-2,5-difluorophenylhydrazine via diazotization followed by reduction. This hydrazine (B178648) derivative can then be reacted with a variety of carbonyl compounds to produce a range of N-butan-2-yl-difluoroindoles. The fluorine atoms on the benzene (B151609) ring can influence the regioselectivity of the cyclization step.

| Reaction Type | Reactants | Potential Product | Key Features |

| Fischer Indole Synthesis | N-(butan-2-yl)-2,5-difluorophenylhydrazine and a carbonyl compound | N-(butan-2-yl)-difluoroindole derivative | Versatile, allows for a wide range of indole substitutions. |

| Bischler-Möhlau Indole Synthesis | α-bromo-ketone and this compound | Substituted difluoroindole | Requires specific starting materials. |

Benzodiazepines: 1,5-Benzodiazepines are commonly synthesized through the condensation of an o-phenylenediamine (B120857) with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound. nih.gov To utilize this compound for this purpose, it would first need to be converted into a derivative of o-phenylenediamine. This could potentially be achieved through nitration at an adjacent position followed by reduction of the nitro group. The resulting N¹-(butan-2-yl)-3,6-difluorobenzene-1,2-diamine could then be condensed with various diketones or chalcones to afford N-butan-2-yl-difluorobenzodiazepine derivatives. organic-chemistry.orggoogle.com

The difluorinated aniline ring of this compound can serve as a foundational unit for the construction of larger polycyclic aromatic systems. Through reactions such as the Pschorr cyclization, the amino group can be used to form a new ring by intramolecular arylation. This would typically involve diazotization of the aniline followed by a copper-catalyzed cyclization onto an adjacent aromatic ring, which would need to be introduced synthetically. Such strategies could lead to the formation of fluorinated phenanthrene (B1679779) or other polycyclic aromatic hydrocarbon (PAH) derivatives. The fluorine substituents can enhance the stability and modulate the electronic properties of these polycyclic systems, making them of interest for applications in materials science.

Intermediate in the Construction of Complex Molecular Architectures

Beyond the synthesis of fundamental heterocyclic systems, this compound is a valuable intermediate for building more elaborate and diverse molecular structures, particularly through multi-component reactions and the generation of chemical libraries.

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step. beilstein-journals.org Anilines are common components in many MCRs, such as the Ugi and Passerini reactions. This compound can be employed as the amine component in these reactions to introduce both the chiral butan-2-yl group and the difluorophenyl moiety into the final product.

For example, in an Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide. The products of such reactions can serve as scaffolds for further chemical modifications, leading to a wide diversity of molecular structures.

| Multi-Component Reaction | Reactants | Potential Product Class | Key Advantages |

| Ugi Reaction | This compound, aldehyde, carboxylic acid, isocyanide | α-Acylamino amides | High complexity generation in a single step, broad substrate scope. |

| Passerini Reaction | This compound (after conversion to isocyanide), carboxylic acid, carbonyl compound | α-Acyloxy carboxamides | Atom-economical, convergent synthesis. |

The generation of chemical libraries containing a multitude of related compounds is crucial for drug discovery and materials science research. This compound can be used as a starting point for the sequential synthesis of such libraries. For example, the aniline nitrogen can be acylated or alkylated with a variety of reagents to introduce diversity. Subsequently, the aromatic ring can be further functionalized through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the positions activated by the amino group and fluorine atoms. This step-wise approach allows for the systematic variation of different parts of the molecule, leading to a library of compounds with a wide range of properties.

Utilization in Advanced Materials Science Research (focused on synthetic utility, not material properties)

The synthetic utility of this compound extends to the field of advanced materials science. The difluorinated aniline moiety is a common building block in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting materials, which is often beneficial for charge injection and transport.

Monomer for the Synthesis of Specialty Polymers and Organic Frameworks

Extensive searches did not yield any specific examples of this compound being utilized as a monomer in the synthesis of specialty polymers or organic frameworks. The scientific literature does describe the polymerization of other aniline derivatives to create conductive polymers like polyaniline. However, no studies were found that specifically detail the polymerization of this compound or its incorporation into polymeric or framework structures. The influence of the N-sec-butyl group and the difluoro substitution pattern on potential polymer properties has not been a subject of published research.

Precursor for Organic Dyes and Pigments with Tailored Structures

Similarly, there is no available research detailing the use of this compound as a precursor for the synthesis of organic dyes or pigments. The general synthesis of azo dyes, for instance, often involves the diazotization of an aniline derivative followed by coupling with another aromatic compound. While theoretically possible with this compound, no specific dyes or pigments derived from this compound are described in the literature. The chromophoric properties that would result from its integration into a dye or pigment structure have not been reported.

Emerging Research Avenues and Future Directions for N Butan 2 Yl 2,5 Difluoroaniline

Exploration of Photoredox Catalysis and Electrochemistry in its Transformations

The fields of photoredox catalysis and electrochemistry offer green and efficient alternatives to traditional synthetic methods. nih.gov For a molecule like N-(butan-2-yl)-2,5-difluoroaniline, these techniques could unlock novel reaction pathways.

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for organic synthesis, enabling the formation of radical intermediates under mild conditions. nih.gov The difluoroaniline core of the target molecule is of particular interest. The fluorine atoms are strong electron-withdrawing groups, which can influence the redox potential of the aniline (B41778) nitrogen. In a photoredox cycle, this compound could potentially act as an electron donor. Upon single electron transfer to an excited photocatalyst, it would form a radical cation. This intermediate could then undergo a variety of transformations, such as C-H functionalization at the butyl group or coupling reactions. Research in this area would likely focus on identifying suitable photocatalysts and reaction partners to control the reactivity of this transient species.

Electrochemistry: The electrochemical behavior of N-alkylanilines has been a subject of study, revealing pathways to polymerization and other transformations. nih.govacs.orgacs.org The electrochemical oxidation of this compound would likely proceed via the nitrogen atom, generating a radical cation. nih.gov The stability and subsequent reactivity of this intermediate would be influenced by the difluorinated ring. The electron-withdrawing fluorine atoms would make the initial oxidation more difficult compared to non-fluorinated anilines. However, they could also stabilize the resulting radical cation. Investigating the electrochemical properties of this compound could lead to methods for controlled polymerization, creating novel conductive materials, or for selective functionalization through electrochemically-driven coupling reactions. nih.gov

A comparative study of the oxidation potentials of related aniline derivatives could provide insight into the expected behavior of this compound.

| Compound | Oxidation Potential (V vs. SCE) | Notes |

| Aniline | 0.92 | Parent compound |

| N-methylaniline | 0.76 | N-alkylation lowers the oxidation potential |

| N,N-dimethylaniline | 0.70 | Further N-alkylation continues to lower the potential |

| 4-fluoroaniline | 1.02 | Electron-withdrawing group increases the potential |

| This compound | Estimated > 1.0 | The combined effect of N-alkylation and two fluorine atoms will determine the precise value. |

This table presents generalized data for illustrative purposes.

Development of Immobilized Systems for Continuous Flow Synthesis and Catalytic Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and process control. mit.eduacs.orgresearchgate.net Immobilizing either this compound or a catalyst for its transformation onto a solid support is a key strategy for its integration into flow systems.

For the synthesis of this compound itself, a flow process could involve the reaction of 2,5-difluoroaniline (B146615) with a sec-butylating agent over a packed-bed reactor containing a suitable catalyst. mit.edunih.gov This approach would allow for efficient production and easy separation of the product.

Furthermore, if this compound were to be used as a building block in a multi-step synthesis, its immobilization on a resin could facilitate a continuous process where reagents are flowed over the solid-supported substrate. nih.gov This is particularly advantageous for reactions that require an excess of a reagent to drive them to completion, as the excess can be easily washed away.

Potential catalytic applications could involve using a derivative of this compound as a ligand for a metal catalyst. Immobilizing this complex would enable its use in a continuous catalytic reactor, allowing for catalyst recycling and a more sustainable process.

Application of Advanced Machine Learning and Artificial Intelligence Approaches for Reactivity Prediction and Retrosynthesis

The complexity of modern organic chemistry has led to the increasing use of machine learning (ML) and artificial intelligence (AI) to predict reaction outcomes and design synthetic routes. nih.gov For a molecule like this compound, these computational tools could be invaluable.

Reactivity Prediction: ML models can be trained on large datasets of chemical reactions to predict the likely outcome of a novel transformation. youtube.com For this compound, an ML model could predict its reactivity with a wide range of reagents and under various conditions. nih.gov This would allow researchers to prioritize experiments that are most likely to be successful, saving time and resources. The model could take into account the electronic effects of the fluorine atoms and the steric hindrance of the sec-butyl group to provide nuanced predictions. fnasjournals.comresearchgate.net

Synergistic Methodologies Combining Synthetic, Computational, and Data Science Strategies for Compound Discovery

The future of chemical research lies in the integration of synthetic chemistry, computational modeling, and data science. For a molecule like this compound, such a synergistic approach could accelerate the discovery of new derivatives with desirable properties.

The synthesis would be carried out, potentially using automated robotic systems guided by machine learning algorithms to optimize reaction conditions in real-time. nih.gov The experimental data generated would then be fed back into the computational models to refine their predictive power, creating a closed-loop discovery cycle. This data-driven approach, combining prediction with experimentation, holds the key to unlocking the full potential of this compound and other complex molecules.

Q & A

Q. What are the established synthetic methodologies for N-(butan-2-yl)-2,5-difluoroaniline, and how can reaction parameters be optimized?

Methodological Answer: The synthesis of N-substituted 2,5-difluoroaniline derivatives typically involves nucleophilic substitution or condensation reactions. For example:

- Amination of 2,5-difluoroaniline : Reacting 2,5-difluoroaniline with butan-2-yl halides (e.g., bromide or chloride) in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane) under reflux conditions .

- Catalytic optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) can enhance coupling efficiency in Buchwald-Hartwig amination reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended for isolating the pure product .

Key Parameters:

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Base | Triethylamine | |

| Solvent | Dichloromethane or acetonitrile | |

| Temperature | 60–80°C (reflux) | |

| Catalyst (if used) | Pd(OAc)₂, Xantphos |

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substitution patterns. For instance, fluorine atoms at positions 2 and 5 of the aniline ring cause distinct splitting patterns in ¹H NMR (e.g., doublets of doublets) .

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and spatial arrangement. Intermolecular interactions (e.g., hydrogen bonds) can be visualized .

- IR Spectroscopy : Stretching frequencies for N-H (~3300 cm⁻¹) and C-F (~1200 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions prone to nucleophilic/electrophilic attacks .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like tyrosinase or kinases) using AutoDock Vina. The butan-2-yl group may occupy hydrophobic pockets, while fluorine atoms engage in halogen bonding .

- MD Simulations : Evaluate stability of ligand-protein complexes over time (e.g., GROMACS). Monitor RMSD values to confirm binding persistence .

Q. How should researchers address contradictions in thermal stability data (TGA/DSC) for this compound?

Methodological Answer: Discrepancies in thermal analysis often arise from:

- Sample Purity : Impurities lower decomposition temperatures. Validate purity via HPLC (>99%) before testing .

- Heating Rate : Use standardized rates (e.g., 10°C/min) to ensure reproducibility. Faster rates may obscure phase transitions .

- Atmosphere : Conduct experiments under inert gas (N₂) to avoid oxidative degradation. Compare with air-exposed samples to identify oxidation thresholds .

Example Workflow:

Purify compound via recrystallization.

Run TGA at 5°C/min and 10°C/min under N₂.

Cross-reference DSC endothermic peaks with crystallinity data from XRD .

Q. What mechanistic insights guide the design of kinetic studies for reactions involving this compound?

Methodological Answer:

- Rate Law Determination : Monitor reaction progress via in situ FTIR or HPLC. For example, track the disappearance of 2,5-difluoroaniline peaks over time .

- Isolation of Intermediates : Use low-temperature quenching (-78°C) to trap unstable intermediates (e.g., Meisenheimer complexes in nucleophilic aromatic substitution) .

- Isotopic Labeling : Introduce ¹⁸O or deuterium to trace reaction pathways (e.g., hydrolysis vs. elimination) .

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

- Tyrosinase Inhibition : Adapt protocols from melanogenesis studies . Use mushroom tyrosinase, L-DOPA substrate, and measure absorbance at 475 nm. Calculate IC₅₀ values via dose-response curves.

- Kinase Assays : Use ADP-Glo™ kinase assays to quantify inhibition of cancer-related kinases (e.g., EGFR). Include positive controls (e.g., gefitinib) .

- Cytotoxicity Screening : Employ MTT assays () on cancer cell lines (e.g., HeLa). Compare viability after 48-hour exposure to IC₅₀ values .

Q. What strategies mitigate challenges in crystallizing this compound for XRD analysis?

Methodological Answer:

- Solvent Selection : Screen solvents with varying polarity (e.g., ethanol, ethyl acetate, hexane) using vapor diffusion .

- Seeding : Introduce microcrystals from analogous compounds (e.g., 2,5-difluorophenyl urea derivatives) to induce nucleation .

- Temperature Gradients : Slowly cool saturated solutions from 50°C to 4°C over 72 hours to grow larger crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.